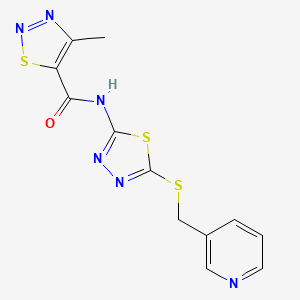
4-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10N6OS3 and its molecular weight is 350.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is part of the thiadiazole family, known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities supported by various studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiadiazole moiety is significant as it enhances the compound's ability to interact with biological targets due to its unique electronic properties.
Antimicrobial Activity
Thiadiazole derivatives have shown considerable antimicrobial properties. Studies indicate that compounds with a thiadiazole ring exhibit activity against a range of pathogens:
- Gram-positive and Gram-negative bacteria : Compounds have demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungal strains : Activity against Aspergillus niger and Candida albicans has been reported, with some derivatives showing lower Minimum Inhibitory Concentration (MIC) values than standard antifungal agents like itraconazole .
Anticancer Activity
Research has highlighted the potential of thiadiazole derivatives in cancer therapy:
- In vitro studies : Compounds have exhibited moderate to significant cytotoxicity against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and leukemia (Jurkat E6.1) cells.
- Mechanism of action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis and inhibit tubulin polymerization, disrupting cancer cell proliferation .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives is notable:
- Experimental models : Compounds have been evaluated in in vivo models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Some derivatives showed significant protection against seizures comparable to standard anticonvulsants like phenytoin .
- Structure-activity relationship (SAR) : Modifications in the thiadiazole structure have been correlated with enhanced anticonvulsant effects, suggesting that specific substitutions can optimize therapeutic efficacy .
Anti-inflammatory Activity
Thiadiazole compounds also exhibit anti-inflammatory properties:
- Mechanistic insights : These compounds may inhibit pro-inflammatory mediators and cytokines, contributing to their therapeutic potential in treating inflammatory diseases .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Kikkeri et al. (2013) | Various thiadiazole derivatives | Anticonvulsant | 74.88% inhibition in MES model |
| Gowda et al. (2020) | 4-methyl-N-(5-pyridinylmethyl)thio derivatives | Antimicrobial | MIC < 32.6 μg/mL against E. coli |
| Skrzypek et al. (2021) | Thiadiazole derivatives | Anticancer | Induced apoptosis in glioma cells |
Eigenschaften
IUPAC Name |
4-methyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS3/c1-7-9(22-18-15-7)10(19)14-11-16-17-12(21-11)20-6-8-3-2-4-13-5-8/h2-5H,6H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYGKWNUBIGYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














